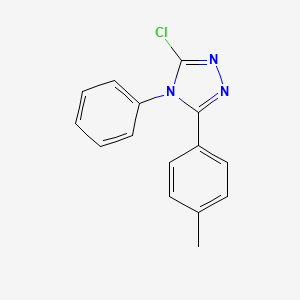
4-(3,5-Difluorophenyl)phenylacetic acid
概要
説明
科学的研究の応用
Photostimulated Reactions in Organic Synthesis
Phenylacetic acid dianions, closely related to 4-(3,5-Difluorophenyl)phenylacetic acid, have been studied for their reactivity under photostimulation with aryl halides. This process, which appears to follow an S(RN)1 mechanism, results in aryl substitution products. The influence of the metallic cation on the regiochemistry of arylation is a key focus, highlighting the specific roles of potassium, sodium, and lithium counterions in determining the product distribution (Nwokogu et al., 2000).
Microbial Production of Phenylacetic Acid Derivatives
Curvularia lunata, a fungus, has been observed to produce phenylacetic acid derivatives when grown on specific media. This research demonstrates the potential for microbial synthesis of complex organic compounds and their subsequent applications in fields like antimicrobial and antioxidant research (Varma et al., 2006).
Development of Novel Anti-Malarial Agents
Research on novel anti-malarial agents has led to the development of compounds where a phenylacetic acid substructure plays a critical role. Specifically, the acyl residue at the 2-amino group of the benzophenone core needs to be a phenylacetic acid substructure for effective anti-malarial activity, demonstrating the potential of phenylacetic acid derivatives in medicinal chemistry (Wiesner et al., 2003).
Differentiation of Natural and Synthetic Phenylacetic Acids
The differentiation of natural and synthetic phenylacetic acids, relevant to this compound, is significant in food technology and authenticity verification. Deuterium NMR spectroscopy has been employed to distinguish between these sources based on the deuterium content in different positions of the aromatic ring, offering a novel analytical approach (Aleu et al., 2002).
Applications in Plant Growth and Regeneration
4-Phenylbutyric acid, structurally related to this compound, has been found to promote plant regeneration, mimicking the effect of auxin. This finding underscores the potential utility of phenylacetic acid derivatives in plant tissue culture and plant biology research (Iwase et al., 2022).
Synthesis of Antimicrobial Compounds
The synthesis of 4-aminophenylacetic acid derivatives, which are structurally related to this compound, has shown promising antimicrobial activities. These compounds, characterized by analytical and spectral data, offer insights into the development of new antimicrobial agents (Bedair et al., 2006).
Safety and Hazards
The safety data sheet for a similar compound, “3,5-Difluorophenylacetic acid”, indicates that it causes skin and eye irritation and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, to wash hands and skin thoroughly after handling, and to wear protective gloves/clothing/eye/face protection .
作用機序
Target of Action
It is used in the biological study of the inhibition of penicillin biosynthetic enzymes .
Mode of Action
It is known to interact with penicillin biosynthetic enzymes, potentially altering their function
Biochemical Pathways
Given its potential role in inhibiting penicillin biosynthetic enzymes , it may impact the pathways related to penicillin biosynthesis.
Result of Action
It is known to have a role in the biological study of the inhibition of penicillin biosynthetic enzymes , suggesting it may have an impact on the production of penicillin.
生化学分析
Biochemical Properties
4-(3,5-Difluorophenyl)phenylacetic acid plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One notable interaction is with penicillin biosynthetic enzymes, where this compound acts as an inhibitor . This inhibition can affect the biosynthesis of penicillin, demonstrating the compound’s potential in antibiotic research. Additionally, this compound has been studied for its cytotoxic activities in vitro, particularly in the context of sorafenib derivatives . These interactions highlight the compound’s relevance in biochemical studies and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of penicillin biosynthetic enzymes by this compound can lead to changes in cellular metabolism and gene expression related to antibiotic resistance . Furthermore, its cytotoxic activities suggest that it can induce cell death in certain cancer cell lines, making it a potential candidate for cancer research and treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of penicillin biosynthetic enzymes, which involves binding interactions with the active sites of these enzymes . This binding prevents the enzymes from catalyzing the biosynthesis of penicillin, thereby inhibiting the production of this antibiotic. Additionally, the compound’s cytotoxic activities may involve the induction of apoptosis through the activation of specific signaling pathways and changes in gene expression . These molecular mechanisms provide insights into the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term effects on cellular function may vary depending on the specific experimental conditions and cell types used. In vitro and in vivo studies have demonstrated that the compound can maintain its inhibitory and cytotoxic activities over time, suggesting its potential for long-term applications in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit penicillin biosynthetic enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. One key pathway involves its conversion to metabolites that can be excreted from the body . The compound’s interactions with specific enzymes, such as aldehyde dehydrogenase, play a crucial role in its metabolic processing . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions can affect its localization and accumulation within different cellular compartments and tissues. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic applications and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can affect the compound’s interactions with biomolecules and its overall efficacy. Studying the subcellular localization of this compound provides valuable insights into its mode of action and potential therapeutic applications.
特性
IUPAC Name |
2-[4-(3,5-difluorophenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-6-11(7-13(16)8-12)10-3-1-9(2-4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSAZACHUCPLOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654124 | |
| Record name | (3',5'-Difluoro[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-26-4 | |
| Record name | (3',5'-Difluoro[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886363-26-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


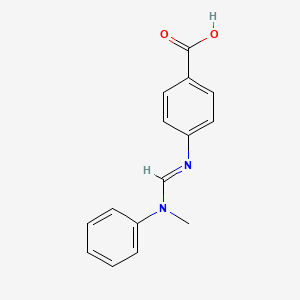

![N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B1416495.png)

![N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B1416497.png)
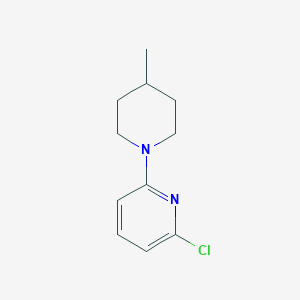
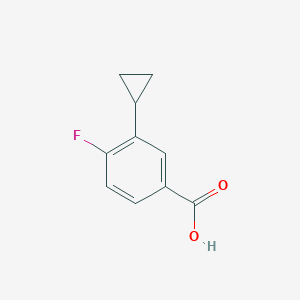
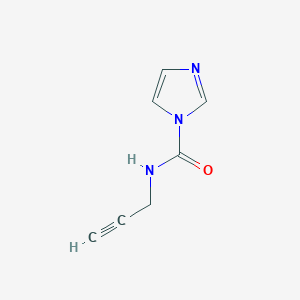
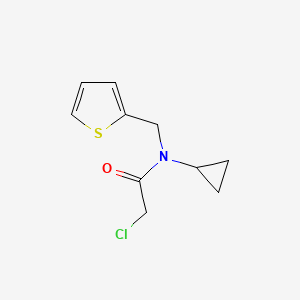
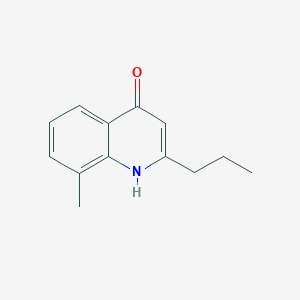
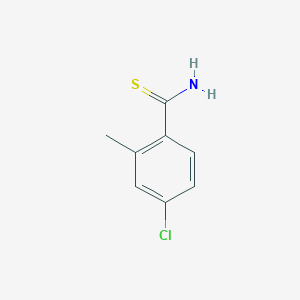
![6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1416510.png)
![N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1416513.png)
